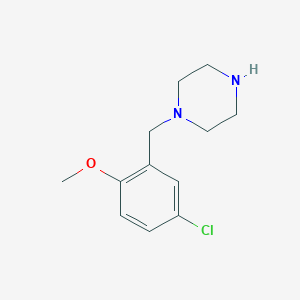
N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a thiazole-based compound that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide and the target molecule. This covalent bond formation results in a change in the fluorescence properties of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide, allowing for the detection of thiols. In cancer cells, N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to induce apoptosis and inhibit cell proliferation, although the exact mechanism of action is still being investigated.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to exhibit a variety of biochemical and physiological effects, including the ability to detect thiols, induce apoptosis in cancer cells, and inhibit cell proliferation. N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to exhibit antibacterial activity against a variety of bacterial strains, making it a valuable tool for the study of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is its high selectivity and sensitivity towards thiols, making it a valuable tool for the detection of thiols in biological samples. Additionally, N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is readily available and has been optimized for high purity and high yields, making it a readily available compound for scientific research. However, one of the limitations of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide. One area of research is the development of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide as a cancer therapeutic agent. Further studies are needed to fully understand the mechanism of action of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide in cancer cells and to optimize its anti-cancer activity. Another area of research is the development of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide as a tool for the detection of thiols in biological samples. Further studies are needed to optimize the selectivity and sensitivity of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide towards thiols and to develop new applications for N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide in the detection of thiols. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide and to explore its potential applications in the treatment of inflammatory diseases and bacterial infections.
Synthesemethoden
The synthesis of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide involves the reaction of 2-methyl-1,3-thiazol-4-ylamine with 3-bromo-1-propanethiol to form 3-(2-methyl-1,3-thiazol-4-yl)thio-1-propanamine. This compound is then reacted with 3-(chloromethyl)benzonitrile to yield N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide. The synthesis of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been optimized to yield high purity and high yields, making it a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is as a fluorescent probe for the detection of thiols in biological systems. N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to exhibit high selectivity and sensitivity towards thiols, making it a valuable tool for the detection of thiols in biological samples. N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has also been studied for its potential as a cancer therapeutic agent. Studies have shown that N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide exhibits anti-cancer activity in vitro and in vivo, making it a promising candidate for further development as a cancer therapeutic.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-11-18-14(8-22-11)12-3-2-4-13(7-12)15(20)19-16(9-17)5-6-21-10-16/h2-4,7-8H,5-6,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPJODGQTUJKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2499513.png)
![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)


![3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499521.png)
![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)


![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)
![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)

![2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2499531.png)

![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)